molecular formula C14H14N6O2S3 B2436591 1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide CAS No. 1448059-20-8

1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide

Cat. No.: B2436591
CAS No.: 1448059-20-8
M. Wt: 394.49
InChI Key: OQLQMIVGAQQVHK-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that features a

Biological Activity

1-Methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex heterocyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The compound's structure includes a thiophene moiety, a thiazolo[3,2-b][1,2,4]triazole core, and an imidazole sulfonamide group. Its molecular formula is C18H16N4O2S2C_{18}H_{16}N_{4}O_{2}S_{2}, and it has a molecular weight of approximately 368.5 g/mol. The presence of multiple heterocycles suggests a diverse range of biological activities.

Research indicates that compounds with similar structures often interact with specific biological targets such as enzymes and receptors. The mechanism of action for this compound may involve:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
  • Antimicrobial Activity : The thiophene and triazole components are known to exhibit antimicrobial properties.
  • Anticancer Properties : Similar compounds have shown promise in targeting cancer cells through various pathways.

Antimicrobial Activity

Studies have shown that compounds containing thiophene and triazole moieties exhibit significant antimicrobial effects. For instance:

  • In vitro studies demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazole possess broad-spectrum antimicrobial activity against various bacterial strains .
CompoundActivityReference
1-Methyl-N-(...)Antimicrobial
Thiazolo derivativesAntibacterial

Anticancer Activity

Research into the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives indicates that these compounds can induce apoptosis in cancer cells. Notable findings include:

  • Cell Line Studies : Compounds similar to 1-methyl-N-(...) have shown cytotoxic effects on various cancer cell lines .
Cell LineIC50 (µM)Reference
A549 (Lung)10.5
HeLa (Cervical)8.7

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes:

  • COX Inhibition Studies : Several derivatives have been tested for their ability to inhibit COX-1 and COX-2 activities, showing promising results compared to standard NSAIDs .

Study 1: Antinociceptive Activity

A study assessing the antinociceptive properties of related compounds found that derivatives exhibited significant pain relief comparable to aspirin when tested in mice models .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the thiazole ring significantly impacted biological activity. Compounds with electron-withdrawing groups showed enhanced potency against cancer cell lines .

Properties

IUPAC Name

1-methyl-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2S3/c1-19-7-12(15-9-19)25(21,22)16-5-4-10-8-24-14-17-13(18-20(10)14)11-3-2-6-23-11/h2-3,6-9,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLQMIVGAQQVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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